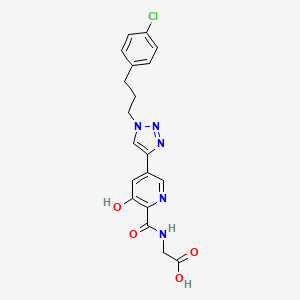

Prolyl Hydroxylase inhibitor 1

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H18ClN5O4 |

|---|---|

Peso molecular |

415.8 g/mol |

Nombre IUPAC |

2-[[5-[1-[3-(4-chlorophenyl)propyl]triazol-4-yl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C19H18ClN5O4/c20-14-5-3-12(4-6-14)2-1-7-25-11-15(23-24-25)13-8-16(26)18(21-9-13)19(29)22-10-17(27)28/h3-6,8-9,11,26H,1-2,7,10H2,(H,22,29)(H,27,28) |

Clave InChI |

RODNKCMKPZCZKG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCCN2C=C(N=N2)C3=CC(=C(N=C3)C(=O)NCC(=O)O)O)Cl |

Origen del producto |

United States |

Foundational & Exploratory

Prolyl Hydroxylase Domain 1 (PHD1) Inhibitors: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prolyl Hydroxylase Domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factors (HIFs), master transcriptional regulators of the adaptive response to low oxygen. PHD1, one of the three main PHD isoforms, has emerged as a significant therapeutic target for a range of ischemic and inflammatory diseases. This technical guide provides an in-depth exploration of the mechanism of action of PHD1 inhibitors, detailing both HIF-dependent and HIF-independent signaling pathways. It includes a compilation of quantitative data on inhibitor potency, detailed experimental protocols for key assays, and visual representations of the underlying molecular processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, PHD enzymes utilize molecular oxygen, Fe(II), and α-ketoglutarate as co-substrates to hydroxylate specific proline residues on the α-subunit of HIF (HIF-α).[1][2][3] This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation.[4][5] PHD inhibitors are small molecule compounds that act as competitive inhibitors of α-ketoglutarate, binding to the active site of PHD enzymes and preventing the hydroxylation of HIF-α.[6][7] This inhibition mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α even under normal oxygen levels.[6][8]

Stabilized HIF-α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[3][9] These target genes are involved in a wide array of physiological processes, including erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism (e.g., glucose transporter 1, GLUT1).[10]

Signaling Pathway: HIF-1α Degradation and Inhibition

The canonical pathway of HIF-1α regulation by PHD1 and its inhibition is a cornerstone of cellular oxygen sensing.

Caption: HIF-1α degradation pathway under normoxia and its stabilization by a PHD1 inhibitor.

HIF-Independent Mechanisms of PHD1 Action

Emerging evidence indicates that PHD1 exerts biological functions independent of HIF stabilization. These non-canonical pathways contribute to the pleiotropic effects observed with PHD1 inhibition.

Regulation of NF-κB Signaling

PHD1 has been shown to influence the activity of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[11] While the precise mechanism is still under investigation, some studies suggest that PHD1 can directly interact with and potentially hydroxylate components of the NF-κB signaling cascade, thereby modulating its activity.[11] Inhibition of PHD1 may therefore have anti-inflammatory effects by attenuating NF-κB-dependent gene expression.

Crosstalk with other Signaling Pathways

PHD1 has been implicated in the regulation of other signaling molecules and cellular processes, including:

-

p53: PHD1 may influence the activity of the tumor suppressor p53, with some studies suggesting a HIF-independent role in regulating p53 phosphorylation and activation.[1]

-

FOXO3a: PHD1 can regulate the stability of the transcription factor FOXO3a, a key player in cell proliferation and stress resistance, in a HIF-independent manner.[1]

-

mTORC1: PHD1 activity is linked to the nutrient-sensing mTORC1 pathway, where it may act as a sensor for amino acid availability.[3][12]

Caption: Overview of reported HIF-independent signaling pathways modulated by PHD1.

Quantitative Data on PHD Inhibitors

The potency of PHD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the specific inhibitor, the PHD isoform being tested, and the assay conditions.

| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference Compound |

| Roxadustat (FG-4592) | - | 27 | - | - |

| Vadadustat (AKB-6548) | - | 29 | - | - |

| Daprodustat (GSK1278863) | - | 67 | - | - |

| Molidustat | - | 7 | - | - |

| Compound 2 | - | - | - | Ki = 0.027 µM for PHD2 |

| Compound 3 | - | - | - | Ki = 0.017 µM for PHD2 |

| Compound 4 | - | - | - | Ki = 0.009 µM for PHD2 |

| Compound 7 | - | - | - | Ki = 0.087 µM for PHD2 |

| Compound 15i | 62.23 (pan-PHD) | - | - | - |

| Probe 12 | - | 166 | - | EC50 = 27.4 nM for binding to PHD2 |

Note: Data is compiled from multiple sources and assay conditions may vary. A dash (-) indicates that data for the specific isoform was not provided in the cited sources.[2][4][13][14]

Detailed Experimental Protocols

In Vitro PHD1 Inhibition Assay (Colorimetric)

This assay measures the activity of PHD1 by detecting the consumption of its co-substrate, α-ketoglutarate.

Materials:

-

Recombinant human PHD1 enzyme

-

HIF-1α peptide substrate (containing the proline hydroxylation site)

-

α-ketoglutarate (α-KG)

-

Ascorbate

-

Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

PHD1 inhibitor (test compound)

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

NaOH solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PHD1, HIF-1α peptide substrate, ascorbate, and Fe(II).

-

Add the PHD1 inhibitor at various concentrations to the wells of the 96-well plate.

-

Initiate the reaction by adding α-ketoglutarate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Add DNPH solution to each well and incubate to allow for the derivatization of the remaining α-KG.

-

Add NaOH solution to develop the color.

-

Measure the absorbance at a specific wavelength (e.g., 425 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[7]

Caption: Workflow for a colorimetric in vitro PHD1 inhibition assay.

HIF-1α Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of HIF-1 by quantifying the expression of a luciferase reporter gene under the control of HREs.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

HRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

PHD1 inhibitor (test compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the PHD1 inhibitor at various concentrations for a specified period (e.g., 6-24 hours).

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Add the luciferase substrate to the cell lysate and measure the firefly luciferase activity using a luminometer.

-

Add the Renilla luciferase substrate and measure the Renilla luciferase activity for normalization.

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

-

Determine the dose-response curve and the EC50 value for the inhibitor.[9][10][15]

Immunoblotting for HIF-1α and PHD1

This technique is used to detect and quantify the protein levels of HIF-1α and PHD1 in cell lysates.

Materials:

-

Cell culture and treatment reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HIF-1α, anti-PHD1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with the PHD1 inhibitor.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system and quantify the band intensities.[2][8][16]

In Vitro Ubiquitination Assay for HIF-1α

This assay reconstitutes the ubiquitination of HIF-1α in a test tube to assess the direct impact of PHD1 and its inhibitors on this process.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D family)

-

Recombinant VHL E3 ligase complex

-

Recombinant PHD1

-

Recombinant HIF-1α (or a fragment containing the hydroxylation sites)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

PHD1 inhibitor (test compound)

-

SDS-PAGE and immunoblotting reagents

Procedure:

-

In a reaction tube, combine E1, E2, VHL complex, ubiquitin, and ATP in the ubiquitination buffer.

-

In a separate pre-incubation step, incubate recombinant HIF-1α with PHD1 in the presence or absence of the PHD1 inhibitor, along with the necessary co-factors (O₂, Fe(II), α-KG).

-

Add the pre-incubated HIF-1α to the ubiquitination reaction mixture.

-

Incubate the complete reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by SDS-PAGE and immunoblotting using an anti-HIF-1α antibody to detect the polyubiquitinated forms of HIF-1α, which appear as a high-molecular-weight smear.[5][17][18]

Conclusion

PHD1 inhibitors represent a promising class of therapeutic agents with a primary mechanism of action centered on the stabilization of HIF-1α. This leads to the transcriptional activation of a host of genes involved in cellular adaptation to hypoxia. Furthermore, the expanding understanding of HIF-independent roles of PHD1 in regulating inflammatory and other signaling pathways suggests that these inhibitors may have broader therapeutic applications than initially anticipated. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug developers working to further elucidate the intricate mechanisms of PHD1 inhibition and translate these findings into novel clinical therapies.

References

- 1. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 3. HIF-independent role of prolyl hydroxylases in the cellular response to amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]

- 7. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.com]

- 10. assaygenie.com [assaygenie.com]

- 11. The PHD1 oxygen sensor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]

- 14. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIF-1α transcriptional activity [bio-protocol.org]

- 16. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.abcam.com [docs.abcam.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Prolyl Hydroxylase Domain 1 (PHD1) Inhibitors

Abstract

Prolyl Hydroxylase Domain (PHD) enzymes, particularly PHD1, are critical oxygen sensors in human cells that regulate the stability of Hypoxia-Inducible Factor (HIF). Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on HIF-α subunits, targeting them for proteasomal degradation.[1][2][3][4] Inhibition of PHDs prevents this degradation, stabilizing HIF-α and activating a cascade of downstream genes involved in erythropoiesis, iron metabolism, and cellular adaptation to hypoxia.[1][5] This mechanism has established PHD inhibitors as a promising therapeutic class for treating anemia associated with chronic kidney disease (CKD) and other conditions.[5][6][7][8] This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of PHD1 inhibitors, focusing on the underlying signaling pathways, experimental methodologies, and quantitative data that drive their development.

The Prolyl Hydroxylase Signaling Pathway

The stability of the transcription factor HIF-α is the central point of regulation in the cellular response to oxygen. PHDs act as the enzymatic switch in this process.

HIF-α Regulation by PHD

Under normoxic conditions, PHD enzymes utilize molecular oxygen and 2-oxoglutarate (2-OG) as co-substrates to hydroxylate proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α.[2][4] This post-translational modification allows the von Hippel-Lindau (VHL) tumor suppressor protein, part of an E3 ubiquitin ligase complex, to recognize and bind to HIF-α, leading to its ubiquitination and rapid degradation by the proteasome.[2][9][10]

Under hypoxic conditions, the lack of the co-substrate oxygen inhibits PHD activity.[3] Consequently, HIF-α is not hydroxylated, escapes degradation, and accumulates in the cell.[11][12] It then translocates to the nucleus, dimerizes with the stable HIF-β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[3][12] These genes include erythropoietin (EPO), which stimulates red blood cell production, and others involved in iron metabolism.[5][11] PHD inhibitors mimic the hypoxic state by competitively binding to the active site of the enzyme, preventing HIF-α hydroxylation even in the presence of oxygen.[11]

Non-HIF Targets of PHD1

Beyond HIF, PHD1 has been shown to regulate other critical cellular pathways. Notably, PHD1 can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][13] It can hydroxylate and inactivate the IκB kinase β (IKKβ), a key component in the NF-κB cascade, thereby reducing inflammation.[3][4] This links the cellular oxygen-sensing machinery directly to inflammatory responses, suggesting that PHD1 inhibitors may have therapeutic potential beyond anemia by modulating inflammation.[14]

Drug Discovery Workflow

The development of PHD1 inhibitors follows a structured drug discovery pipeline, beginning with high-throughput screening and progressing through lead optimization to clinical candidacy.

Hit Identification and Lead Generation

Initial discovery efforts often employ high-throughput screening (HTS) of large compound libraries to identify "hits" that inhibit PHD activity.[4][15] Structure-based drug design (SBDD) is also a key strategy, utilizing the crystal structure of the PHD active site to design molecules that can effectively compete with the natural substrate, 2-oxoglutarate.[1][15] Many potent inhibitors are 2-OG analogs, featuring a metal-chelating pharmacophore that coordinates with the active site Fe(II) ion.[4][11]

Lead Optimization

Once initial hits are identified, medicinal chemistry efforts focus on optimizing their properties. This involves iterative cycles of chemical synthesis and biological testing to improve:

-

Potency: Lowering the concentration required for enzyme inhibition (IC50).

-

Selectivity: Ensuring the compound inhibits PHD1 over other PHD isoforms (PHD2, PHD3) and other 2-oxoglutarate-dependent dioxygenases to minimize off-target effects.[10][16]

-

Pharmacokinetics (PK): Modifying the structure to achieve desirable absorption, distribution, metabolism, and excretion (ADME) properties, such as good oral bioavailability and an appropriate half-life.[1][17]

Synthesis of PHD Inhibitors

The synthesis of PHD inhibitors varies depending on the chemical scaffold. A common class of inhibitors is based on a triazolopyridine core. The synthesis of JTZ-951, a potent inhibitor, serves as a representative example.[18]

General Synthetic Scheme for a Triazolopyridine-Based Inhibitor: [18]

-

Core Formation: The synthesis typically begins with the construction of the core heterocyclic system. For triazolopyridine derivatives, this involves reacting a substituted aminopyridine with appropriate reagents to form the fused triazole ring.

-

Side Chain Introduction: Key side chains are then introduced. For instance, a glycine moiety, crucial for activity in many inhibitors, is coupled to the core structure. This is often achieved through standard amide bond formation reactions.

-

Functional Group Modification: In the final steps, functional groups are modified to enhance potency and pharmacokinetic properties. This may involve introducing substituents, such as a phenethyl group, onto the triazolopyridine ring system to improve cell permeability and in vivo efficacy.[18]

Other notable scaffolds, such as N-aryl-4-hydroxy-2-pyridone-5-carboxamides and hydroxypyrimidine carboxamides, are synthesized through multi-step sequences involving key reactions like Dieckmann-type cyclizations, amide couplings, and Suzuki couplings to build the complex heterocyclic systems.[19]

Quantitative Data and Characterization

The efficacy and properties of PHD inhibitors are defined by quantitative metrics derived from a suite of biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of Selected PHD Inhibitors

| Compound | Target(s) | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |

| MK-8617 | Pan-PHD | 1.0 | 1.0 | 14 | [20] |

| Vadadustat | Pan-PHD | ~100-1000 (µM range) | 29 | ~100-1000 (µM range) | [10][16] |

| Molidustat | Pan-PHD | 480 | 280 | 450 | [20] |

| Daprodustat | Pan-PHD | ~100-1000 (µM range) | 67 | ~100-1000 (µM range) | [10][16] |

| Roxadustat | Pan-PHD | ~100-1000 (µM range) | 27 | ~100-1000 (µM range) | [10][16] |

| JNJ-42041935 | PHD | - | 13 | - | [15] |

| Compound 9 (Amgen) | PHD2 | - | 3 | - | [4][15] |

Note: Many clinically advanced inhibitors are pan-inhibitors, as inactivation of multiple isoforms can lead to optimal erythrocytosis.[19] Data for PHD1-selective inhibitors is less prevalent in later-stage clinical development.

Table 2: Pharmacokinetic Parameters of Selected PHD Inhibitors

| Compound | Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |

| PHI-1 | Mouse | 10 (oral) | ~1 | ~2000 | ~10000 | [21] |

| PHI-1 | Mouse | 30 (oral) | ~2 | ~6000 | ~40000 | [21] |

| Roxadustat | Human | - | 2.0 | - | - | [22] |

| Daprodustat | Human | - | 1.0-2.0 | - | - | [22] |

Key Experimental Protocols

PHD2 Enzymatic Inhibition Assay (AlphaScreen)

This assay measures the hydroxylation of a HIF-1α peptide by recombinant PHD2 enzyme.

Principle: An antibody specific to hydroxy-proline is used to detect the product of the enzymatic reaction. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology generates a light signal when the hydroxylated peptide is recognized.[10][16]

Methodology:

-

Reaction Setup: Recombinant human PHD2 is incubated with a biotinylated HIF-1α peptide substrate (e.g., residues 556-574) in an assay buffer containing Fe(II), 2-oxoglutarate, and ascorbic acid.[10][16]

-

Inhibitor Addition: Test compounds are added at varying concentrations to measure their dose-dependent inhibition.

-

Detection: After incubation, streptavidin-coated Donor beads and anti-hydroxyproline antibody-conjugated Acceptor beads are added.

-

Signal Reading: In the absence of an inhibitor, the enzyme hydroxylates the peptide. The biotinylated-hydroxylated peptide bridges the Donor and Acceptor beads, bringing them into proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which activates the Acceptor bead to emit light at 520-620 nm. The signal is read on a suitable plate reader. The IC50 value is calculated from the dose-response curve.[10][16]

Cell-Based HRE Reporter Assay

This assay quantifies the ability of an inhibitor to stabilize HIF-α in a cellular context.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing Hypoxia-Response Elements (HREs). Stabilization of HIF by an inhibitor leads to the activation of this promoter and expression of the reporter.[10][16]

Methodology:

-

Cell Culture: A suitable cell line (e.g., HeLa, U2OS, HT1080) stably transfected with an HRE-luciferase reporter construct is used.[10][23]

-

Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the PHD inhibitor for a set period (e.g., 16 hours).[16]

-

Cell Lysis: After treatment, the cells are lysed to release the cellular contents, including the expressed luciferase.

-

Luminescence Measurement: A luciferase substrate (e.g., luciferin) is added to the lysate. The resulting luminescence, which is proportional to the amount of HIF-α stabilization, is measured using a luminometer.

-

Data Analysis: The dose-dependent increase in luciferase activity is used to determine the potency of the inhibitor in a cellular environment.

In Vivo Anemia Model

This protocol assesses the efficacy of a PHD inhibitor in a living organism.

Principle: The inhibitor is administered to an animal model of anemia, and key hematological parameters are monitored over time. A 5/6 nephrectomy rat model is commonly used to simulate anemia associated with chronic kidney disease.[1][6][7]

Methodology:

-

Model Induction: A 5/6 nephrectomy is performed on rats, which leads to the development of anemia over several weeks.

-

Compound Administration: The test inhibitor (e.g., Compound 15) is administered orally once daily (QD) at a specific dose (e.g., 10 mg/kg).[1][6][7]

-

Monitoring: Blood samples are collected periodically to measure hematological parameters, including hemoglobin levels, hematocrit, and reticulocyte counts. Plasma may also be collected to measure EPO levels.

-

Endpoint Analysis: After a defined treatment period (e.g., 4 weeks), the change in hemoglobin levels in the treated group is compared to a vehicle-treated control group to determine the in vivo efficacy of the compound.[17]

Conclusion

The discovery and development of PHD1 inhibitors represent a significant advancement in medicinal chemistry and pharmacology, transitioning a fundamental understanding of cellular oxygen sensing into a novel therapeutic strategy. By stabilizing HIF-α, these small molecules can effectively stimulate the body's natural erythropoietic response. The process relies on a sophisticated interplay of structure-based design, iterative chemical synthesis, and a robust suite of in vitro and in vivo assays to identify clinical candidates with optimal potency, selectivity, and pharmacokinetic profiles. As several pan-PHD inhibitors are now clinically approved, future research may focus on developing isoform-selective inhibitors to fine-tune therapeutic effects and explore applications beyond anemia, such as in inflammation and ischemic diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The prolyl hydroxylase inhibitor roxadustat: Paradigm in drug discovery and prospects for clinical application beyond anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sinobiological.com [sinobiological.com]

- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. The PHD1 oxygen sensor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Docetaxel induced-JNK2/PHD1 signaling pathway increases degradation of HIF-1α and causes cancer cell death under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Prolyl Hydroxylase 1 and the HIF-1α Stabilization Cascade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms governing the stability of Hypoxia-Inducible Factor-1α (HIF-1α), with a specific focus on the role of Prolyl Hydroxylase Domain 1 (PHD1), also known as Egl-9 homolog 2 (EGLN2). We will explore the core signaling cascade, the impact of PHD1 inhibition, and detailed protocols for relevant experimental analysis.

The Core Signaling Cascade: PHD-Mediated Regulation of HIF-1α

The cellular response to changes in oxygen availability is primarily orchestrated by the transcription factor HIF-1. HIF-1 is a heterodimer composed of a constitutively expressed HIF-1β subunit and an oxygen-sensitive HIF-1α subunit.[1][2] The stability of the HIF-1α subunit is tightly regulated by a family of prolyl hydroxylase domain (PHD) enzymes, which function as cellular oxygen sensors.[3][4]

Under Normoxic Conditions: The Degradation Pathway

In the presence of sufficient oxygen (normoxia), PHD enzymes, including PHD1, utilize molecular oxygen (O₂), iron (Fe²⁺), and α-ketoglutarate (also known as 2-oxoglutarate) as co-substrates to hydroxylate specific proline residues (Pro402 and Pro564 in humans) within the oxygen-dependent degradation domain (ODDD) of the HIF-1α subunit.[1][5][6] This post-translational modification is a critical step that marks HIF-1α for destruction.[2]

The hydroxylated proline residues are recognized by the von Hippel-Lindau tumor suppressor protein (pVHL), which is a component of an E3 ubiquitin ligase complex.[5][7] The VHL complex then polyubiquitinates HIF-1α, targeting it for rapid degradation by the 26S proteasome, maintaining low intracellular levels of the protein.[2][6]

Under Hypoxic Conditions: The Stabilization Cascade

When oxygen levels are low (hypoxia), the activity of PHD enzymes is inhibited due to the lack of their essential co-substrate, O₂.[3][7] Without prolyl hydroxylation, HIF-1α is no longer recognized by the pVHL E3 ligase complex and escapes proteasomal degradation.[2][5]

The stabilized HIF-1α protein accumulates in the cytoplasm and translocates to the nucleus.[4][7] In the nucleus, it dimerizes with its partner, HIF-1β. This active HIF-1 heterodimer then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating a broad transcriptional response to adapt to the low-oxygen environment.[7][8]

Role and Specificity of Prolyl Hydroxylase 1 (PHD1)

While three PHD isoforms (PHD1, PHD2, and PHD3) regulate HIF-α stability, they exhibit differences in localization, substrate preference, and physiological roles.[9]

-

Subcellular Localization: PHD1 is predominantly expressed in the nucleus, whereas PHD2 is mainly cytoplasmic, and PHD3 is found in both compartments.[10][11]

-

Isoform-Specific Roles: PHD2 is considered the primary regulator of HIF-1α steady-state levels under normoxic conditions due to its abundance and activity.[9][12] However, PHD1 plays significant roles in specific contexts and has been shown to regulate other non-HIF substrates, including components of the NF-κB pathway (IKKβ) and the tumor suppressor p53.[5] Some studies suggest that PHD1 and PHD3 may preferentially target HIF-2α over HIF-1α.[9][13] Its inactivation has shown protective effects in ischemia-reperfusion injury and has been linked to the regulation of metabolism in certain tissues.[14]

Pharmacological Inhibition of PHD1

Inhibiting PHD enzymes mimics a hypoxic state, leading to the stabilization of HIF-1α and the activation of its downstream targets.[7] This strategy is the basis for a class of drugs known as PHD inhibitors, which are being developed for therapeutic applications such as treating anemia associated with chronic kidney disease.[15][16]

Classes of PHD Inhibitors

PHD inhibitors generally work by interfering with the enzyme's active site, blocking its ability to hydroxylate HIF-1α.[17] Common classes include:

-

Iron Chelators: Compounds like deferoxamine (DFO) remove the essential Fe²⁺ cofactor from the PHD active site.[18][19]

-

2-Oxoglutarate Analogs: These molecules, such as dimethyloxalylglycine (DMOG) and N-Oxalyl-L-alanine, act as competitive inhibitors by binding to the 2-OG binding site.[17][18][20]

-

Novel Small Molecules: A new generation of potent and selective inhibitors (e.g., Roxadustat, Molidustat) have been developed with improved pharmacokinetic properties for clinical use.[15]

Quantitative Data on PHD Inhibitors

The potency of PHD inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). This data is crucial for comparing compounds and guiding drug development.

| Inhibitor Class | Example Compound | Target(s) | Reported Potency (EC₅₀/IC₅₀) | Reference |

| 2-OG Analog | Dimethyloxalylglycine (DMOG) | Pan-PHD | EC₅₀ for HIF stabilization often in the µM range | [7][20] |

| 2-OG Analog | FG-4497 | Pan-PHD | Effective at inducing HIF-1 target genes in vitro | [7] |

| Proline Analog | PA1 | PHD3 | EC₅₀ = 1.53 µM | [20] |

| Pyridine Dicarboxylate | 2,4-DPD | Pan-PHD | Potent inhibitor of PHD enzymes | [17] |

| Clinical Candidate | Roxadustat (FG-4592) | Pan-PHD | Induces HIF-1α stabilization in a dose-dependent manner | [15] |

| Clinical Candidate | Molidustat (BAY 85-3934) | Pan-PHD | Induces HIF-1α stabilization in a dose-dependent manner | [15] |

Note: Potency values can vary significantly based on the specific assay conditions, cell type, and whether the target is an isolated enzyme or a cellular system.

Key Experimental Protocols

Studying the PHD1-HIF-1α axis requires robust experimental methods to measure enzyme activity, protein stabilization, and downstream functional consequences.

In Vitro PHD Hydroxylase Activity Assay (VHL Capture Method)

This assay measures the ability of a PHD enzyme to hydroxylate a HIF-1α peptide substrate, which is then captured by pVHL.[21]

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant human PHD1 enzyme.

-

Biotinylated peptide corresponding to the human HIF-1α ODD (e.g., residues 556-574).[21]

-

Reaction Buffer: Tris-HCl (pH 7.5), DTT.

-

Cofactors: Ferrous sulfate (FeSO₄), 2-Oxoglutarate, Ascorbic acid.

-

In vitro transcribed/translated ³⁵S-labeled pVHL.[21]

-

Streptavidin-coated 96-well plates.

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

Scintillation fluid.

-

-

Procedure:

-

Prepare the reaction mixture in an Eppendorf tube containing reaction buffer, cofactors, HIF-1α peptide, and recombinant PHD1. If testing inhibitors, add them to this mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) to allow for enzymatic hydroxylation.

-

Stop the reaction (e.g., by adding EDTA).

-

Transfer the reaction mixture to a streptavidin-coated well and incubate to allow the biotinylated peptide to bind.

-

Wash the wells to remove unbound components.

-

Add the ³⁵S-labeled pVHL solution to each well and incubate to allow it to bind to the hydroxylated peptide.

-

Wash the wells extensively to remove unbound pVHL.

-

Add scintillation fluid to each well and quantify the bound radioactivity using a scintillation counter. The signal is directly proportional to the amount of hydroxylated peptide.

-

Detection of HIF-1α Stabilization by Western Blot

Western blotting is the gold-standard method for detecting the accumulation of HIF-1α protein in cells following treatment with PHD inhibitors or exposure to hypoxia.[22]

Detailed Methodology:

-

Cell Culture and Treatment:

-

Lysate Preparation:

-

Crucial Step: HIF-1α degrades within minutes of reoxygenation.[23] All steps must be performed rapidly and on ice. If possible, perform lysis inside a hypoxic chamber.[23]

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[22]

-

Scrape cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant.

-

-

Western Blot Procedure:

-

Determine protein concentration of the lysates using a BCA or similar assay.[22]

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 7.5-10% SDS-PAGE gel.[22]

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with a specific primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.

-

HIF-1 Transcriptional Activity (Reporter Gene Assay)

This assay quantifies the functional outcome of HIF-1α stabilization by measuring the activity of a reporter gene (e.g., luciferase) under the control of HREs.[24][25]

Detailed Methodology:

-

Reagents and Materials:

-

HRE-Luciferase Reporter Plasmid: A plasmid containing multiple copies of the HRE sequence upstream of a minimal promoter driving a luciferase gene.

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.

-

Transfection Reagent (e.g., Lipofectamine).

-

Cell Culture Medium and appropriate cells (e.g., HCT-116, HT1080).[24][25]

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a multi-well plate (e.g., 24- or 96-well).

-

Co-transfect the cells with the HRE-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent.

-

Allow cells to recover and express the plasmids for 24 hours.

-

Replace the medium with fresh medium containing the PHD inhibitor at various concentrations or place the cells in a hypoxic chamber. Include appropriate vehicle controls. Incubate for a desired period (e.g., 16-24 hours).[15][25]

-

Wash the cells with PBS.

-

Lyse the cells according to the reporter assay manufacturer's protocol.

-

Transfer the lysate to a luminometer plate.

-

Measure both firefly (HRE-driven) and Renilla (control) luciferase activity sequentially using a luminometer.

-

Calculate the relative reporter activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample. An increase in this ratio indicates activation of the HIF-1 pathway.

-

References

- 1. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases [ouci.dntb.gov.ua]

- 2. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]

- 5. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme - Proteopedia, life in 3D [proteopedia.org]

- 11. Structural Characterization of Hypoxia Inducible Factor α—Prolyl Hydroxylase Domain 2 Interaction through MD Simulations | MDPI [mdpi.com]

- 12. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Characterization of Hypoxia Inducible Factor α—Prolyl Hydroxylase Domain 2 Interaction through MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. laboratorynotes.com [laboratorynotes.com]

- 15. researchgate.net [researchgate.net]

- 16. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BioKB - Publication [biokb.lcsb.uni.lu]

- 21. Characterization of different isoforms of the HIF prolyl hydroxylase PHD1 generated by alternative initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 23. researchgate.net [researchgate.net]

- 24. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]

- 25. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]

The Role of Prolyl Hydroxylase Domain Protein 1 (PHD1) in Cellular Oxygen Sensing: A Technical Guide

Abstract

Cellular adaptation to fluctuating oxygen availability is fundamental to metazoan life, with the Hypoxia-Inducible Factor (HIF) pathway serving as the master regulator of this response. At the core of this system are the Prolyl Hydroxylase Domain (PHD) enzymes, a family of Fe(II) and 2-oxoglutarate-dependent dioxygenases that function as the primary cellular oxygen sensors. This technical guide provides an in-depth examination of PHD1 (also known as EglN2), detailing its biochemical function, regulatory mechanisms, and its multifaceted role in cellular physiology, extending beyond its canonical function in HIF regulation. We present detailed experimental protocols for studying PHD1 activity, summarize key quantitative data, and illustrate critical signaling and experimental pathways using structured diagrams to support researchers, scientists, and drug development professionals in this field.

Introduction to Cellular Oxygen Sensing

The maintenance of oxygen homeostasis is critical for cellular energy production and survival.[1] Hypoxia, a condition of inadequate oxygen supply, occurs in various physiological and pathological states, including high-altitude exposure, intense physical exercise, ischemic events, inflammation, and cancer.[1] Cells have evolved a sophisticated molecular machinery to sense and respond to changes in oxygen tension, orchestrated primarily by the Hypoxia-Inducible Factor (HIF) transcription factors.[1]

HIF is a heterodimeric protein composed of an oxygen-labile α-subunit (HIF-1α or HIF-2α) and a stable β-subunit (HIF-1β, also known as ARNT).[2][3] The stability and activity of the HIF-α subunit are tightly controlled by a family of prolyl hydroxylase domain (PHD) enzymes: PHD1, PHD2, and PHD3.[4][5] These enzymes are cellular oxygen sensors that use molecular oxygen to catalyze the post-translational hydroxylation of specific proline residues on HIF-α.[6][7] This modification signals HIF-α for rapid degradation under normal oxygen conditions (normoxia).[4][6]

The Core Mechanism: PHD1-Mediated HIF-α Degradation

Under normoxic conditions, PHD1, along with its isoforms, functions as a critical regulator of HIF-α stability. The enzymatic reaction it catalyzes is central to the oxygen-sensing mechanism.

Biochemical Reaction

PHD1 is a non-heme iron-containing dioxygenase that catalyzes the incorporation of one oxygen atom from molecular oxygen (O₂) into a proline residue of its substrate, while the other oxygen atom is incorporated into the co-substrate 2-oxoglutarate (2-OG), converting it to succinate and CO₂.[7][8] This reaction is critically dependent on the presence of O₂ as a substrate, making the enzyme's activity directly proportional to cellular oxygen tension.[6] Essential co-factors for this reaction include Fe(II) at the catalytic center and ascorbate, which is believed to maintain the iron in its reduced ferrous state.[7][9]

The HIF-1α Degradation Pathway

In the presence of sufficient oxygen, PHD1 hydroxylates specific proline residues (Pro402 and Pro564 in human HIF-1α) located within the oxygen-dependent degradation domain (ODDD).[4][6][7] This hydroxylation event creates a binding site for the von Hippel-Lindau tumor suppressor protein (pVHL), which is the recognition component of an E3 ubiquitin ligase complex.[3][6][8] Upon binding, the pVHL complex polyubiquitinates HIF-1α, marking it for immediate degradation by the 26S proteasome.[3][8]

Conversely, under hypoxic conditions, the lack of the O₂ substrate limits PHD1 activity.[3][10] Consequently, HIF-1α is not hydroxylated, escapes pVHL-mediated recognition and degradation, and accumulates in the cytoplasm.[3][10] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[3][11] This activates a broad transcriptional program that facilitates adaptation to low oxygen, including genes involved in angiogenesis, erythropoiesis, and anaerobic metabolism.[10][11]

Figure 1: The core HIF-1α degradation pathway mediated by PHD1.

Isoform Specificity and HIF-Independent Roles of PHD1

While the three PHD isoforms have overlapping functions in hydroxylating HIF-α, evidence suggests they are not entirely redundant and possess distinct roles, expression patterns, and subcellular localizations.[1][12]

-

PHD2 (EglN1) is considered the most important isoform for regulating HIF-1α stability under normoxic conditions.[13][14][15] Studies using siRNA to silence each isoform individually have shown that only the knockdown of PHD2 is sufficient to stabilize HIF-1α in normoxia.[14] PHD2 is primarily located in the cytoplasm.[12]

-

PHD3 (EglN3) is highly inducible by hypoxia and appears to have roles in both the cytoplasm and the nucleus.[5][12]

-

PHD1 (EglN2) is predominantly expressed in the nucleus.[12] While it can hydroxylate HIF-α, its loss does not significantly affect HIF stability under standard normoxic conditions, suggesting a more context-dependent or substrate-specific role.[14][16]

Emerging research has uncovered several HIF-independent functions of PHD1, highlighting its broader role in cellular signaling.

-

NF-κB Pathway: PHD1 can negatively regulate the IκB kinase (IKKβ) component of the NF-κB pathway, linking oxygen sensing to inflammatory responses.[1] Inhibition or knockdown of PHD1 leads to increased activation of NF-κB.[1]

-

Cell Cycle Control: PHD1 has been identified as a critical link between oxygen sensing and cell-cycle progression.[17] It hydroxylates the centrosomal protein Cep192, leading to its ubiquitination and degradation, which is necessary for proper centrosome formation and function.[17]

-

FOXO3a Regulation: PHD1 can hydroxylate the transcription factor FOXO3a, which destabilizes it by preventing its interaction with the deubiquitinase USP9x.[18] This provides a mechanism for post-transcriptional control of FOXO3a, a key regulator of cell proliferation and survival.[18]

Figure 2: HIF-dependent and HIF-independent functions of PHD1.

Regulation of PHD1

The expression and activity of PHD1 are themselves subject to complex regulation.

-

Transcriptional Control: Unlike PHD2 and PHD3, PHD1 mRNA is generally not found to be inducible by hypoxia.[4][19] Its expression can be influenced by other signaling pathways, such as estrogen and androgen receptor signaling in breast cancer cells.[1]

-

Post-Translational Modification: PHD1 protein levels are controlled through ubiquitin-dependent proteasomal degradation, mediated by E3 ubiquitin ligases including Siah2 and SPOP (speckle-type POZ protein).[1]

-

Metabolic Control: The activity of PHD1 is sensitive to the cellular metabolic state. Intermediates of the tricarboxylic acid (TCA) cycle, such as succinate and fumarate, can accumulate under certain conditions and act as competitive inhibitors of 2-oxoglutarate, thereby inhibiting PHD activity and stabilizing HIF.[1][7]

Quantitative Data

The development of pharmacological inhibitors targeting the PHD enzymes has been a major focus of drug discovery, primarily for the treatment of anemia associated with chronic kidney disease.[20] These inhibitors mimic the hypoxic state, leading to HIF stabilization and endogenous erythropoietin production.[20]

Table 1: Potency of Clinical PHD Inhibitors Against PHD Isoforms

| Inhibitor | Target Preference / Potency | Clinical Trial Phase (Anemia) | Reference |

| Roxadustat (FG-4592) | Inhibits all PHD isoforms (PHD1, PHD2, PHD3). | Approved | [20][21] |

| Vadadustat (AKB-6548) | Greater impact on PHD2 and PHD3; higher upregulation of HIF-2α. | Phase III | [20][21] |

| Daprodustat (GSK1278863) | Influences PHD1 more than other isoforms. | Approved | [20][21] |

| Molidustat (BAY 85-3934) | Potently inhibits PHD1, PHD2, and PHD3. | Approved | [9][21] |

Note: The IC₅₀ values for these compounds against isolated PHD1 enzyme are often in the single-digit micromolar to high sub-micromolar range, demonstrating potent inhibition.[21]

Experimental Protocols

Investigating the function of PHD1 requires a combination of in vitro biochemical assays and cell-based approaches.

In Vitro Prolyl Hydroxylation Assay

This assay directly measures the enzymatic activity of purified PHD1 on a specific substrate.

Principle: Recombinant PHD1 is incubated with a synthetic peptide corresponding to the HIF-1α ODD, along with necessary co-factors (Fe(II), ascorbate) and co-substrates (O₂, 2-OG). The reaction can be monitored by detecting the formation of the hydroxylated peptide product via mass spectrometry or by measuring the consumption of a co-substrate or formation of a byproduct.[22][23][24] A common method measures the coupled decarboxylation of [1-¹⁴C]2-OG to [¹⁴C]CO₂.[24]

Detailed Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl).

-

Add Components: To the buffer, add the following components to their final concentrations:

-

Recombinant human PHD1 (e.g., 1-5 µg)

-

HIF-1α peptide substrate (e.g., a 20-amino acid peptide containing the target proline; 50-100 µM)

-

Ferrous sulfate (FeSO₄; 50 µM)

-

Sodium L-ascorbate (2 mM)

-

[1-¹⁴C]2-oxoglutarate (50 µM, with a specific activity of ~55 mCi/mmol)

-

-

Initiate Reaction: Initiate the reaction by adding the enzyme or substrate last. Vortex gently and incubate at 37°C for 15-60 minutes.

-

Stop Reaction: Terminate the reaction by adding an acid, such as 1 M HCl. This also facilitates the release of generated [¹⁴C]CO₂.

-

Capture CO₂: Place a piece of filter paper soaked in a CO₂-trapping agent (e.g., calcium hydroxide or β-phenylethylamine) in a sealed vial above the reaction mixture. Allow CO₂ to be trapped for 1-2 hours at room temperature.

-

Quantification: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Controls: Run parallel reactions lacking the enzyme (negative control) and lacking the peptide substrate to measure background decarboxylation.

Cell-Based HRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF in living cells, providing an integrated readout of the entire oxygen-sensing pathway.[25][26][27]

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the HRE. When HIF is active, it binds to the HREs and drives luciferase expression. The amount of light produced upon addition of luciferin substrate is proportional to HIF transcriptional activity. A second, constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.[2][27]

Detailed Methodology:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293T or HeLa) in a 24-well plate. Co-transfect each well with the HRE-firefly luciferase reporter plasmid and a constitutive Renilla luciferase control plasmid (e.g., pRL-TK) using a suitable transfection reagent.

-

Treatment: 24 hours post-transfection, treat the cells with experimental compounds (e.g., PHD1 inhibitors) or expose them to hypoxic conditions (e.g., 1% O₂) in a specialized incubator for 18-24 hours.[28] Include a normoxic (21% O₂) vehicle-treated group as a negative control.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay:

-

Transfer 20 µL of cell lysate to a white, opaque 96-well plate.

-

Use a dual-luciferase assay system. Add the firefly luciferase substrate and measure luminescence using a luminometer.

-

Subsequently, add the stop-and-glow reagent which quenches the firefly signal and contains the substrate for Renilla luciferase. Measure the second luminescence signal.

-

-

Data Analysis: For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to obtain the normalized relative light units (RLU). Express the results as fold induction over the normoxic control group.[28]

Figure 3: Experimental workflow for an HRE-luciferase reporter assay.

Immunoprecipitation (IP) for Protein Interaction

IP is used to isolate PHD1 and its binding partners from a cell lysate to confirm interactions with substrates like HIF-1α or Cep192.

Principle: A specific antibody against PHD1 is used to capture the protein from a total cell lysate. The antibody-protein complex is then precipitated using protein A/G-conjugated beads. Co-precipitated proteins are identified by immunoblotting.

Detailed Methodology:

-

Cell Lysis: Lyse cells under non-denaturing conditions using an IP lysis buffer (e.g., containing 1% Triton X-100, protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody against the target protein (e.g., anti-PHD1) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation. Add fresh protein A/G beads and incubate for another 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Immunoblotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the expected interacting partners (e.g., anti-HIF-1α, anti-Cep192). Also, probe for the immunoprecipitated protein (PHD1) as a positive control.

Conclusion and Future Perspectives

Prolyl Hydroxylase Domain Protein 1 (PHD1) is a key enzymatic component of the cellular oxygen-sensing machinery. While it participates in the canonical oxygen-dependent degradation of HIF-α, its predominantly nuclear localization and relatively modest impact on HIF-1α stability in normoxia point towards more specialized functions. The discovery of HIF-independent roles in regulating inflammation, cell cycle progression, and other core cellular processes has broadened our understanding of PHD1's physiological significance. This complexity suggests that the therapeutic targeting of specific PHD isoforms, such as PHD1, may offer a more nuanced approach to treating diseases like inflammatory bowel disease, ischemia, and cancer, potentially avoiding the broader systemic effects of pan-PHD inhibition.[1] Future research will likely focus on further delineating the full spectrum of PHD1 substrates and its role in integrating metabolic status with diverse signaling pathways.

References

- 1. The PHD1 oxygen sensor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The regulation, localization, and functions of oxygen-sensing prolyl hydroxylase PHD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. What are EGLN2 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Structural Characterization of Hypoxia Inducible Factor α—Prolyl Hydroxylase Domain 2 Interaction through MD Simulations [mdpi.com]

- 13. Hypoxia-inducible factor-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 14. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Gene - EGLN2 [maayanlab.cloud]

- 17. PHD1 Links Cell-Cycle Progression to Oxygen Sensing through Hydroxylation of the Centrosomal Protein Cep192 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prolyl hydroxylation by EglN2 destabilizes FOXO3a by blocking its interaction with the USP9x deubiquitinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. krcp-ksn.org [krcp-ksn.org]

- 21. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods - MetwareBio [metwarebio.com]

- 23. Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 24. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of luciferase reporter-based cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. promegaconnections.com [promegaconnections.com]

- 28. researchgate.net [researchgate.net]

Structure-Activity Relationship Studies of Prolyl Hydroxylase Inhibitor 1 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the Prolyl Hydroxylase (PHD) inhibitor 1 scaffold, a class of compounds under investigation for their therapeutic potential in conditions such as anemia. Prolyl hydroxylase inhibitors function by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates genes involved in erythropoiesis and other adaptive responses to hypoxia.

Core Signaling Pathway: HIF-1α Regulation

Under normal oxygen conditions (normoxia), the α-subunit of HIF-1 is targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. In hypoxic conditions, PHD activity is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes. PHD inhibitors mimic this hypoxic state, leading to the stabilization of HIF-1α even under normoxic conditions.

The Role of Prolyl Hydroxylase Domain 1 (PHD1) Inhibition in Erythropoiesis and Iron Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prolyl Hydroxylase Domain (PHD) inhibitors are a novel class of therapeutics that stimulate erythropoiesis and modulate iron metabolism by stabilizing Hypoxia-Inducible Factors (HIFs). This technical guide provides an in-depth overview of the mechanisms of action of PHD1 inhibitors, their quantitative effects on key hematopoietic and iron metabolism parameters, and detailed experimental protocols for their preclinical and clinical evaluation. By targeting the fundamental oxygen-sensing pathway, PHD inhibitors, including those with selectivity for PHD1, offer a promising alternative to traditional erythropoiesis-stimulating agents (ESAs) for the management of anemia, particularly in the context of chronic kidney disease (CKD). This document synthesizes current scientific literature to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Core Signaling Pathways

The primary mechanism of action of PHD inhibitors is the stabilization of HIF-α subunits, which are key transcriptional regulators of cellular adaptation to hypoxia. Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. PHD inhibitors, by competitively binding to the active site of PHDs, prevent this hydroxylation, leading to the accumulation and nuclear translocation of HIF-α. In the nucleus, HIF-α dimerizes with HIF-β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

While there are three main PHD isoforms (PHD1, PHD2, and PHD3), this guide focuses on the effects of inhibiting PHD1. However, it is important to note that many current PHD inhibitors in clinical development are pan-inhibitors, affecting multiple isoforms.

PHD-HIF Signaling Pathway

The central pathway involves the inhibition of PHD enzymes, leading to the stabilization of HIF-α and the subsequent transcription of target genes.

Erythropoiesis Stimulation Pathway

A key downstream effect of HIF stabilization is the increased production of erythropoietin (EPO), the primary hormone regulating red blood cell production. HIF-2α is considered the principal regulator of EPO transcription.

An In-depth Technical Guide: Investigating the Role of PHD1 in Normoxic Oxidative Death

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prolyl Hydroxylase Domain (PHD) enzymes are well-established as the key cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factors (HIFs). Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-α subunits, targeting them for proteasomal degradation.[1][2][3][4][5] However, emerging evidence reveals a non-canonical role for PHD1 in regulating cell fate under normoxic oxidative stress, independent of its classical function on HIF-1α. Studies demonstrate that selective inhibition of PHD1, but not other isoforms, confers significant protection against oxidative death in neuronal cells.[6][7] This protection occurs via mechanisms that are independent of both HIF-1α and CREB, suggesting a novel signaling pathway.[6][7] This whitepaper provides a comprehensive technical guide on the role of PHD1 in normoxic oxidative death, detailing the underlying signaling pathways, summarizing key quantitative findings, and providing detailed experimental protocols for investigation.

The Canonical Role of PHD Enzymes in Normoxia

Under normoxic conditions, the primary function of PHD enzymes (PHD1, PHD2, and PHD3) is to act as oxygen sensors.[8][9] They utilize molecular oxygen, iron (Fe2+), and 2-oxoglutarate as co-factors to hydroxylate specific proline residues on HIF-α subunits.[8][10][11] This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which binds to the hydroxylated HIF-α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.[1][2][4][10] This process maintains low intracellular levels of HIF-α during normal oxygen availability, preventing the activation of the hypoxic response gene program.[12] While all three PHD isoforms can hydroxylate HIF-α, PHD2 is considered the primary regulator of HIF-1α stability in normoxia.[9][12][13]

PHD1 in Normoxic Oxidative Death: A HIF-Independent Pathway

A compelling body of evidence indicates that PHD1 plays a critical role in mediating neuronal cell death under conditions of normoxic oxidative stress.[6] Surprisingly, this function is distinct from its canonical role in HIF regulation.

Key Findings: Selective PHD1 Inhibition is Neuroprotective

Research has shown that the inhibition of PHD enzymes using iron chelators or global HIF-PHD inhibitors protects neurons from normoxic oxidative death.[6][7] The pivotal discovery is that this neuroprotective effect is specifically mediated by PHD1. RNA interference (siRNA) knockdown of PHD1 prevents oxidative death, whereas silencing PHD2 or PHD3 has no protective effect.[6][7] This isoform-specific role points to a unique downstream pathway regulated by PHD1.

Independence from HIF-1α and CREB

The neuroprotection conferred by PHD1 inhibition is not dependent on the stabilization of HIF-1α or the activation of cAMP response element-binding protein (CREB), two known targets of the PHD pathway.[6][7] In fact, studies have demonstrated that PHD inhibitors remain protective even when HIF-1α and CREB are directly suppressed.[6] This strongly suggests that PHD1 influences cell survival under oxidative stress through one or more alternative, yet-to-be-fully-elucidated substrates or signaling pathways.[6][7]

Quantitative Data Summary

The following tables summarize the key findings from studies on PHD1's role in normoxic oxidative death.

Table 1: Effect of PHD Isoform Knockdown on Neuronal Viability

| Condition | Target Gene Silenced (siRNA) | Outcome on Cell Viability under Oxidative Stress | HIF-1α Activation | Reference |

|---|---|---|---|---|

| Normoxic Oxidative Stress | Control (siControl) | Significant cell death | No | [6][7] |

| Normoxic Oxidative Stress | PHD1 | Protection from cell death | No | [6][7] |

| Normoxic Oxidative Stress | PHD2 | No protection from cell death | Yes | [6][7][12] |

| Normoxic Oxidative Stress | PHD3 | No protection from cell death | No |[6][7] |

Table 2: Effect of PHD Inhibitors in Genetically Modified Cells

| Cell Line / Condition | Treatment | Outcome on Cell Viability under Oxidative Stress | Rationale | Reference |

|---|---|---|---|---|

| Wild-Type Neurons | PHD Inhibitors (DFO, DHB) | Neuroprotection | Establishes baseline protective effect | [6][7] |

| HIF-1α Knockout | PHD Inhibitors (DFO, DHB) | Neuroprotection maintained (even enhanced) | Demonstrates HIF-1α independence | [6][7] |

| CREB Knockout | PHD Inhibitors (DFO, DHB) | Neuroprotection maintained | Demonstrates CREB independence | [6][7] |

| HIF-1α & CREB Double KO | PHD Inhibitors (DFO, DHB) | Neuroprotection maintained | Confirms independence from both pathways |[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the role of PHD1 in normoxic oxidative death.

Protocol 1: Induction and Measurement of Normoxic Oxidative Death

Objective: To induce oxidative stress in a neuronal cell culture model under normoxic conditions and quantify the resulting cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)

-

Cell culture medium and supplements

-

Oxidative agent: L-homocysteic acid (HCA) or 6-hydroxydopamine (6-OHDA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

Plate reader (570 nm)

Procedure:

-

Cell Plating: Seed neuronal cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Induction of Oxidative Stress: Prepare a stock solution of HCA. Treat cells with varying concentrations of HCA (e.g., 0-10 mM) in fresh culture medium.

-

Incubation: Incubate the cells under standard normoxic conditions (37°C, 5% CO₂) for 12-24 hours.

-

Cell Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. d. Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: siRNA-Mediated Knockdown of PHD1

Objective: To specifically silence the expression of PHD1 to assess its role in oxidative death.

Materials:

-

Validated siRNA sequences targeting PHD1 (and PHD2, PHD3, and a non-targeting control)

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM or other serum-free medium

-

Neuronal cells plated in 6- or 12-well plates

Procedure:

-

siRNA-Lipid Complex Preparation: a. For each well, dilute 20-30 pmol of siRNA into Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells.

-

Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.

-

Verification of Knockdown (Optional but Recommended): Harvest a subset of cells for Western blot or qRT-PCR analysis to confirm the specific reduction of PHD1 protein or mRNA levels.

-

Experimentation: Proceed with the normoxic oxidative death experiment as described in Protocol 5.1.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular ROS as a measure of oxidative stress.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Cells cultured on glass-bottom dishes or black-walled 96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Treatment: Treat cells with the oxidative agent as described in Protocol 5.1, including PHD1-inhibited and control groups.

-

Probe Loading: Wash the cells once with warm PBS. Add culture medium containing 5-10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.

-

Measurement: a. Wash the cells twice with PBS to remove excess probe. b. Immediately measure the fluorescence using a fluorescence microscope or a plate reader with excitation/emission wavelengths of ~485/535 nm.

-

Data Analysis: Normalize the fluorescence intensity of treated groups to the untreated control group.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Docetaxel induced-JNK2/PHD1 signaling pathway increases degradation of HIF-1α and causes cancer cell death under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. The PHD1 oxygen sensor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PHDs overactivation during chronic hypoxia “desensitizes” HIFα and protects cells from necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Prolyl Hydroxylase Inhibitor 1 (PHI-1) in Primary Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolyl Hydroxylase Domain (PHD) enzymes are critical cellular oxygen sensors. Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), targeting it for proteasomal degradation.[1][2][3] Prolyl Hydroxylase Inhibitors (PHIs) are a class of small molecules that block the activity of PHD enzymes.[2] By inhibiting PHDs, these compounds prevent the degradation of HIF-α, leading to its stabilization and accumulation even in the presence of normal oxygen levels.[1][2] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide range of genes involved in processes such as erythropoiesis, angiogenesis, and cell survival.[1][3] This mimicked hypoxic response has therapeutic potential for various conditions, including anemia of chronic kidney disease and ischemic diseases.[3][4]

This document provides a detailed experimental protocol for the application of a representative Prolyl Hydroxylase Inhibitor (referred to as PHI-1) in primary cell culture, using primary rat cortical neurons as an exemplary model system. It also includes quantitative data from studies using various PHIs in different primary cell types.

Signaling Pathway of Prolyl Hydroxylase Inhibitor 1

The primary mechanism of action for PHI-1 is the stabilization of HIF-1α. The following diagram illustrates this signaling cascade.

References

- 1. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]

Application Notes and Protocols for the Administration of Prolyl Hydroxylase (PHD) Inhibitors in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

These notes provide detailed methodologies for the administration of Prolyl Hydroxylase (PHD) inhibitors in rodent models for preclinical research. The protocols are based on established practices from various studies and are intended to ensure reproducible and reliable results.

Introduction to Prolyl Hydroxylase Inhibitors